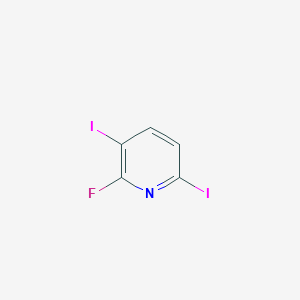
2-Fluoro-3,6-diiodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3,6-diiodopyridine is a heterocyclic organic compound with the molecular formula C5H2FI2N. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 6 are replaced by fluorine and iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,6-diiodopyridine typically involves the fluorination and iodination of pyridine derivatives. One common method is the electrophilic fluorination of 3,6-diiodopyridine using Selectfluor® as the fluorinating agent . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. Another approach involves the use of fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes using efficient and cost-effective fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,6-diiodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can have different functional groups such as azides, nitriles, or aryl groups.
Scientific Research Applications
2-Fluoro-3,6-diiodopyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules, including agrochemicals and specialty chemicals.
Biological Research: The compound is studied for its potential use as a fluorescent probe for imaging applications in biological systems.
Mechanism of Action
The mechanism by which 2-Fluoro-3,6-diiodopyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3,5-diiodopyridine
- 2-Fluoro-4,6-diiodopyridine
- 3-Fluoro-2,4-diiodopyridine
Uniqueness
2-Fluoro-3,6-diiodopyridine is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of fluorine at position 2 and iodine at positions 3 and 6 can lead to distinct electronic and steric effects, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different reactivity in substitution and coupling reactions, as well as unique biological activities .
Properties
Molecular Formula |
C5H2FI2N |
|---|---|
Molecular Weight |
348.88 g/mol |
IUPAC Name |
2-fluoro-3,6-diiodopyridine |
InChI |
InChI=1S/C5H2FI2N/c6-5-3(7)1-2-4(8)9-5/h1-2H |
InChI Key |
UMRMECHBLOCAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1I)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


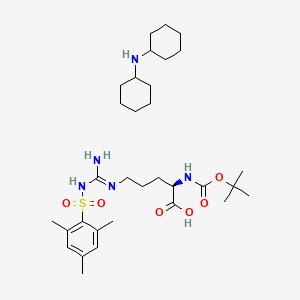
![(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343872.png)
![chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B12343876.png)
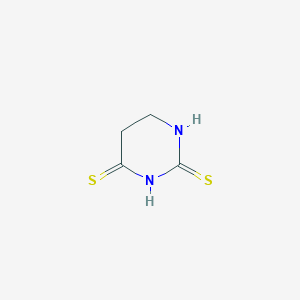
![N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide](/img/structure/B12343898.png)
![3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one](/img/structure/B12343906.png)
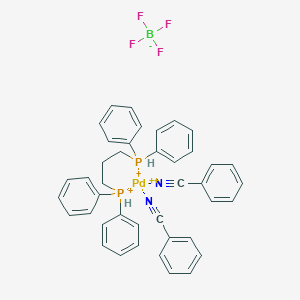
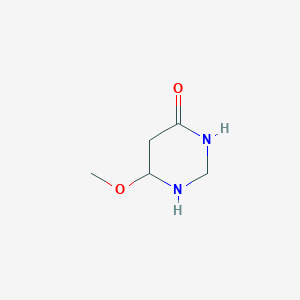
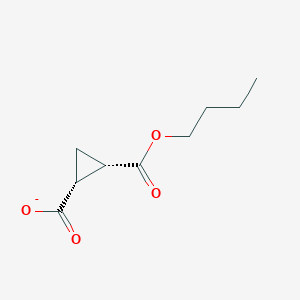
![7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12343946.png)
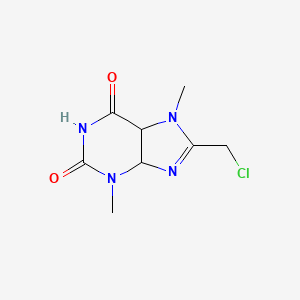
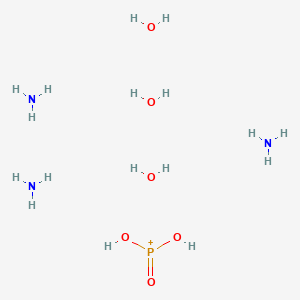
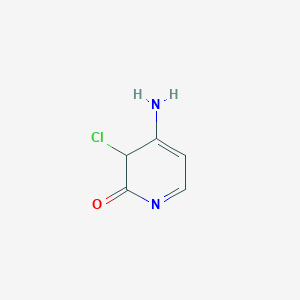
![3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid](/img/structure/B12343966.png)
